Olodaterol-d3 Hydrochloride is a deuterated form of olodaterol, which is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease. The compound is chemically characterized as 6-hydroxy-8-[(1R)1-hydroxy-2-[2-(4-methoxy-phenyl)-1,1-dimethyl-ethylamino]-ethyl]-4H-benzo[1,4]oxazin-3-one hydrochloride. This specific isotopic labeling (d3) enhances its utility in pharmacokinetic studies and metabolic research.
Olodaterol-d3 Hydrochloride is synthesized from olodaterol through various chemical processes that introduce deuterium into its molecular structure. It is available from chemical suppliers and research institutions focusing on synthetic chemistry and pharmacology.
Olodaterol-d3 Hydrochloride falls under the category of beta-adrenergic agonists, specifically targeting the beta-2 adrenergic receptors. It is classified as a pharmaceutical compound used in respiratory therapy.
The synthesis of olodaterol-d3 Hydrochloride involves multiple steps:
Technical details include maintaining reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions are often conducted at temperatures ranging from 0 °C to 120 °C, depending on the specific step in the synthesis process .
The molecular structure of olodaterol-d3 Hydrochloride can be represented as follows:
The presence of deuterium atoms alters the molecular vibrations and can affect the compound's behavior in biological systems.
The structural data includes:
Olodaterol-d3 Hydrochloride undergoes various chemical reactions typical for beta-adrenergic agonists:
Technical details regarding these reactions include kinetic parameters and metabolic pathways that can be explored using isotopic labeling techniques.
Olodaterol-d3 Hydrochloride acts by binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. This binding triggers a cascade of intracellular events leading to muscle relaxation and bronchodilation.
Pharmacokinetic studies show that inhaled olodaterol has approximately 30% bioavailability due to pulmonary absorption, with an elimination half-life of about 45 hours . These parameters are essential for determining dosing regimens in clinical settings.
Relevant data from studies indicate that olodaterol-d3 Hydrochloride adheres to the rules of five for drug-like properties, suggesting favorable pharmacokinetic characteristics .
Olodaterol-d3 Hydrochloride serves several scientific purposes:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: